B1577491 Chrysophsin-1

Chrysophsin-1

Cat. No.: B1577491
Attention: For research use only. Not for human or veterinary use.
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Description

Identification and Source Isolation

Isolation from Gill Cells of Chrysophrys major (Red Sea Bream)

Chrysophsin-1 was first discovered and isolated from the gill cells of the red sea bream, Chrysophrys major. mdpi.comscite.ainih.gov The gills of this marine fish are a crucial site for its innate immune defense, making them a rich source of antimicrobial peptides. nih.gov The isolation of this compound from this specific tissue underscores its likely role in protecting the fish from aquatic pathogens. nih.govbibliotekanauki.pl

Characterization of Isoforms: this compound, Chrysophsin-2, and Chrysophsin-3

Further research revealed that this compound is not a singular entity but part of a family of related peptides. nih.gov Three distinct isoforms, namely this compound, Chrysophsin-2, and Chrysophsin-3, were isolated and characterized. mdpi.comscite.ainih.gov These isoforms share structural similarities but differ in their amino acid sequences. nih.govvulcanchem.com this compound and Chrysophsin-2 are both composed of 25 amino acids, while Chrysophsin-3 is a shorter peptide with 20 amino acids. nih.gov All three isoforms are characterized by a high net positive charge and contain a distinctive C-terminal RRRH sequence. nih.gov

Table 1: Chrysophsin Isoforms

Peptide Length (Amino Acids) Molecular Weight (Da) Net Charge
This compound 25 2892.79 +5
Chrysophsin-2 25 2920.80 +5
Chrysophsin-3 20 2286.97 +4

Data sourced from multiple references. vulcanchem.com

Peptide Sequence and Structural Elucidation Techniques

Determining the precise structure of this compound was crucial for understanding its function. This was achieved through a combination of sophisticated biochemical techniques.

Amino Acid Sequence Determination (e.g., Edman Degradation, Mass Spectrometry, HPLC)

The primary structure, or amino acid sequence, of this compound and its isoforms was determined using a combination of established methods. nih.gov Edman degradation, a classic technique for sequential N-terminal amino acid analysis, was employed to systematically identify each amino acid in the peptide chain. nih.govrapidnovor.commetwarebio.com This method involves the stepwise removal and identification of amino acids from the N-terminus. rapidnovor.commgcub.ac.increative-proteomics.com

Mass spectrometry (MS) also played a vital role in confirming the amino acid sequence and determining the molecular weight of the peptides with high accuracy. nih.govrapidnovor.com This technique measures the mass-to-charge ratio of ionized peptides, allowing for precise sequence deduction. rapidnovor.com High-performance liquid chromatography (HPLC) was utilized to purify the native peptides and to analyze the synthetic versions, ensuring their identity and purity. nih.govmgcub.ac.in

Secondary Structure Prediction and Confirmation (e.g., Circular Dichroism (CD) Spectroscopy for α-Helical Conformation)

Predictions based on the primary amino acid sequence suggested that this compound and its isoforms would adopt an α-helical secondary structure. nih.gov These predictions were experimentally confirmed using circular dichroism (CD) spectroscopy. nih.govresearchgate.netcnjournals.com CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. researchgate.netcreative-proteomics.com The CD spectra of the chrysophsin peptides exhibited the characteristic signature of an α-helical conformation, confirming the structural predictions. nih.govresearchgate.net This amphipathic α-helical structure is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. mdpi.com

Identification and Role of Specific Structural Motifs

Detailed analysis of the this compound sequence revealed the presence of specific structural motifs that are critical to its biological activity. Two particularly important motifs have been identified:

GXXXXG Motif: A GXXXXG motif, where G represents glycine (B1666218) and X can be any amino acid, has been identified within the this compound sequence. scite.aivulcanchem.comresearchgate.net This motif is believed to contribute to the peptide's flexibility and its ability to interact with and insert into cell membranes. vulcanchem.com Studies involving the substitution of the glycine residues in this motif have shown significant effects on the peptide's activity, highlighting the motif's importance. scite.ai

C-terminal RRRH Motif: this compound possesses an unusual and highly cationic C-terminal RRRH motif (three arginines followed by a histidine). mdpi.comscite.ainih.gov This motif is thought to be crucial for the peptide's insertion into bacterial membranes and is implicated in the formation of pores, which ultimately leads to cell death. mdpi.comscite.ai

Properties

bioactivity

Antibacterial

sequence

FFGWLIKGAIHAGKAIHGLIHRRRH

Origin of Product

United States

Discovery, Isolation, and Structural Characterization Methodologies

Peptide Sequence and Structural Elucidation Techniques

Identification and Role of Specific Structural Motifs

C-Terminal RRRH Sequence and its Influence

A defining characteristic of Chrysophsin-1, as well as its isoforms Chrysophsin-2 and -3, is the highly cationic and unusual RRRH (Arginine-Arginine-Arginine-Histidine) sequence at its C-terminus. nih.govcapes.gov.br This C-terminally amidated sequence localizes a strong positive charge at one end of the peptide, creating a significant gradient in hydrophobicity from the hydrophobic N-terminus to the charged C-terminus. nih.govmdpi.comnih.gov

Research has demonstrated that this C-terminal RRRH motif is a key determinant of this compound's interaction with membranes. mdpi.com It has a substantial effect on the peptide's ability to insert into lipid bilayers of varying compositions. nih.gov The sequence is considered crucial for the peptide's ability to form pores in target membranes, a primary mechanism of its antimicrobial action. mdpi.commdpi.comnih.gov Solid-state NMR studies have confirmed that a truncated version of the peptide lacking the RRRH sequence is less effective at pore formation. rsc.org

While essential for its antimicrobial function, the RRRH sequence is also strongly linked to the peptide's cytotoxicity towards host cells. mdpi.com Biophysical data and cell-based assays have identified this sequence as a critical factor in the toxicity of the peptide to human lung fibroblasts. nih.gov The removal of the RRRH motif was found to decrease the toxicity of this compound in these cells by a factor of 2.9, highlighting its role in the peptide's non-selective nature. mdpi.com

GXXXXG Motif and its Functional Implications

This compound contains a GXXXXG motif, where glycine (B1666218) residues are separated by four other amino acids, distributed throughout its sequence. nih.gov This motif, also present in the isoform Chrysophsin-2, is not merely a structural feature but has significant functional implications for the peptide's biological activity. scite.aivulcanchem.com In helical peptides, the GXXXXG motif aligns the small glycine residues along one face of the helix, which can provide a flat interface that facilitates helix-helix packing and protein oligomerization within a membrane environment. nih.govucla.edu

The GXXXXG motif is integral to both the antimicrobial and cytotoxic properties of this compound. scite.ai Recognizing its potential role in the peptide's non-selective cytotoxicity, researchers have targeted this motif for modification. nih.govresearchgate.net Systematic substitution of the glycine residues within this motif has proven to be an effective strategy for designing analogs with greater cell selectivity. nih.gov

Specifically, replacing one or more glycine residues with proline has been shown to significantly reduce cytotoxicity against mammalian cells. scite.airesearchgate.net These proline-substituted analogs retain their potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, and fungi. scite.airesearchgate.net Furthermore, these modified peptides demonstrated the ability to inhibit the pro-inflammatory responses induced by lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. scite.airesearchgate.net This research underscores the functional importance of the GXXXXG motif and demonstrates that its modification can uncouple the potent antimicrobial effects of this compound from its undesirable cytotoxicity, paving the way for designing safer, more effective peptide-based therapeutics. scite.ai

Molecular and Cellular Mechanisms of Action

Membrane Interaction and Disruption Mechanisms

The interaction of Chrysophsin-1 with cellular membranes is a multi-step process that culminates in the loss of membrane barrier function. aip.org This process is influenced by the lipid composition of the target membrane, the peptide concentration, and environmental factors such as temperature. aip.orgnih.gov

Permeabilization and Pore Formation in Cellular Membranes

A primary mode of action for this compound is the permeabilization of cellular membranes, which is achieved through the formation of pores. aip.orgmdpi.comacs.org This disruption of the membrane leads to the leakage of cellular contents and ultimately cell death. aip.org Scanning electron microscopy has visually confirmed the formation of pores and lysis of the cytomembrane in bacteria treated with this compound. nih.gov The C-terminal RRRH motif of this compound is particularly important for its ability to insert into membranes and form these pores. mdpi.comacs.org Studies using solid-state NMR have shown that at intermediate concentrations, this compound aligns parallel to the membrane surface, causing destabilization of the lipid acyl chains, which is consistent with transient membrane disruption and permeabilization. acs.orgnih.govscience.gov

Several models have been proposed to describe the pore-forming mechanisms of antimicrobial peptides, and the action of this compound may involve one or a combination of these. The main models include the toroidal pore model, the barrel-stave model, and the carpet mechanism. aip.orgrsc.orgrsc.org

In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore that is lined by both the peptides and the lipid head groups. rsc.orgmdpi.com This model has been suggested for other antimicrobial peptides like magainin 2 and protegrin-1. semanticscholar.org Some evidence suggests that this compound may also utilize a toroidal pore mechanism, as it has been shown to induce such pores in bacterial membranes. researchgate.net

The barrel-stave model proposes that peptide monomers aggregate on the membrane surface and then insert into the lipid bilayer, orienting themselves perpendicularly to the membrane surface to form a barrel-like pore. semanticscholar.orgrsc.org In this arrangement, the hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions line the aqueous channel. This mechanism has been proposed for peptides like alamethicin. mdpi.com While a possibility for this compound, direct evidence for a strict barrel-stave mechanism is less pronounced compared to other models. cellmolbiol.org

The concept of intermittent or transient pore formation suggests that the pores created by this compound are not necessarily stable, long-lived structures. aip.orgacs.org Instead, the peptide-membrane interactions may lead to temporary disruptions that allow for the leakage of cellular contents. This aligns with findings that this compound can destabilize lipid acyl chains while being aligned parallel to the membrane surface. acs.orgnih.gov

In the carpet mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. semanticscholar.orgrsc.org Once a critical concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of micelles and the eventual disintegration of the membrane, rather than forming discrete pores. semanticscholar.org This mechanism is driven by the electrostatic attraction of the positively charged peptides to the negatively charged phospholipids (B1166683) in the outer layer of the membrane. semanticscholar.org

Electrostatic Interactions with Negatively Charged Lipids

The initial and critical step in the mechanism of action of this compound is its electrostatic interaction with the negatively charged lipids present in the membranes of target cells. aip.orgacs.orgrsc.org Bacterial membranes are rich in anionic phospholipids such as phosphatidylglycerol (PG), which provides a strong electrostatic attraction for the cationic this compound. aip.orgrsc.org Similarly, cancer cell membranes often have a higher surface exposure of negatively charged phosphatidylserine (B164497) compared to normal eukaryotic cells, contributing to the selective targeting by this compound. nih.gov

Studies using model membranes have demonstrated that the presence of anionic lipids significantly enhances the interaction and destabilizing effect of this compound. acs.org The positively charged residues of the peptide, particularly in the C-terminal RRRH sequence, are crucial for this initial binding. mdpi.comacs.org This electrostatic attraction facilitates the accumulation of the peptide on the membrane surface, which is a prerequisite for subsequent insertion, permeabilization, and pore formation. aip.orgrsc.org Research has shown a much stronger interaction of Chrysophsin-3, a related peptide, with membranes containing POPG compared to zwitterionic lipids like POPE and POPC, highlighting the importance of these electrostatic forces. rsc.org

Role of Amphipathicity and Cationic Nature

This compound is characterized as a cationic, amphipathic α-helical peptide. mdpi.commdpi.comkyoto-u.ac.jp Its amphipathic nature, arising from the spatial separation of hydrophobic and hydrophilic residues along the helical structure, is fundamental to its membrane-disrupting capabilities. kyoto-u.ac.jptandfonline.com The hydrophilic, positively charged face of the peptide is drawn to the negatively charged components of microbial membranes, such as phosphatidylglycerol, facilitating an initial electrostatic interaction. tandfonline.comnih.gov This attraction is a key determinant for its selectivity towards microbial cells over the typically zwitterionic membranes of mammalian cells. nih.gov

The cationic character is largely attributed to its amino acid composition, particularly the presence of lysine (B10760008) and arginine residues. oncotarget.commdpi.com A key structural feature is the highly cationic C-terminal "RRRH" motif. mdpi.commdpi.comkyoto-u.ac.jp This motif is not only crucial for the initial binding to the bacterial membrane but also plays a significant role in the subsequent insertion of the peptide into the lipid bilayer and the formation of pores. mdpi.commdpi.comnih.gov The removal of this C-terminal sequence has been shown to reduce the peptide's toxicity and its ability to form pores. mdpi.comnih.gov The net positive charge of this compound, which is +5, is a critical factor in its potent antimicrobial activity. mdpi.com

Intracellular Targeting and Inhibition of Macromolecular Synthesis

While the primary mechanism of this compound is overwhelmingly recognized as membrane permeabilization, the question of whether it also engages in intracellular activities remains a subject of investigation. For many antimicrobial peptides, translocation across the cell membrane to inhibit essential cellular processes such as DNA, RNA, and protein synthesis is a known secondary mechanism. mdpi.com However, direct evidence for this compound specifically targeting and inhibiting macromolecular synthesis within the bacterial cell is currently limited in the available scientific literature.

Studies on related fish-derived antimicrobial peptides, like piscidins, have suggested that at very low, sublethal concentrations, they may inhibit macromolecular synthesis without causing significant membrane damage. nih.gov One study investigating the anti-cancer properties of this compound found that it did not induce apoptosis, a programmed cell death pathway involving intracellular caspases, suggesting its primary effect is lytic rather than through intracellular signaling. mdpi.comnih.gov Therefore, while the possibility of intracellular action cannot be entirely ruled out, the current body of research strongly indicates that the predominant and lethal action of this compound is the physical disruption of the cell membrane.

Influence of Environmental and Structural Factors on Mechanism

The antimicrobial activity of this compound is not static but is influenced by a variety of factors related to its environment and its own structure.

The composition of the target membrane significantly influences the efficacy of this compound. Its cationic nature leads to a preferential interaction with membranes rich in anionic phospholipids, such as phosphatidylglycerol (PG), which are characteristic of bacterial membranes. mdpi.compreprints.org In contrast, it shows weaker interactions with zwitterionic phospholipids like phosphatidylcholine (PC) and cholesterol-containing membranes, which are typical of mammalian cells. mdpi.comresearchgate.net

Biophysical studies using model lipid vesicles have demonstrated that this compound and its analogs cause a greater degree of permeabilization in bacterial membrane mimetics (e.g., PC/PG and phosphatidylethanolamine/phosphatidylglycerol) compared to mammalian membrane mimetics (PC/Cholesterol). mdpi.com The presence of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria can also modulate the peptide's activity, with studies showing an association between a cysteine-modified this compound (C-CHY1) and LTA. oncotarget.compreprints.org

Table 1: Interaction of this compound with Model Lipid Vesicles
Vesicle Composition (Mimicking)Interaction Strength/PermeabilizationReference
Phosphatidylcholine/Phosphatidylglycerol (PC/PG) (Bacterial)Strong interaction and high permeabilization mdpi.com
Phosphatidylethanolamine/Phosphatidylglycerol (PE/PG) (Bacterial)High permeabilization mdpi.com
Phosphatidylcholine/Cholesterol (PC/Chol) (Mammalian)Weaker interaction and lower permeabilization mdpi.comresearchgate.net

The concentration of this compound plays a critical role in its mechanism of action. At lower concentrations, the peptide may bind to the membrane surface without causing significant disruption. As the peptide concentration increases, it reaches a threshold where it induces membrane destabilization and permeabilization. nih.gov

Solid-state NMR studies have revealed that at intermediate concentrations, this compound aligns parallel to the membrane surface, causing destabilization of the lipid acyl chains, which is consistent with a transient membrane disruption model. nih.gov At higher concentrations, the formation of pores is observed. Quartz crystal microbalance with dissipation monitoring (QCM-D) studies on the related peptide Chrysophsin-3 showed that at low concentrations (0.05 μM), there was little change to the model membrane. At intermediate concentrations (0.25-4 μM), mass was added to the membrane, suggesting peptide insertion. At a higher concentration of 10 μM, a net mass loss was observed, which was attributed to pore formation.

Table 2: Concentration-Dependent Mechanism of Chrysophsin-3 on Model Membranes
ConcentrationObserved EffectInferred MechanismReference
0.05 μMLittle change in membraneMinimal interaction
0.25-4 μMMass addition to membranePeptide insertion
10 μMNet mass loss from membranePore formation

Environmental factors such as temperature and salt concentration can modulate the activity of this compound. Studies on a cysteine-modified version of this compound (C-CHY1) interacting with model Gram-negative bacterial membranes showed that temperature influenced its mechanism. At 23°C, the membrane is more rigid, requiring a significant energy shift for peptide insertion. At 37°C, the membrane is more fluid, facilitating greater peptide insertion with fewer changes in dissipation. oncotarget.compreprints.org Interestingly, the mechanism against model Gram-positive membranes appeared less sensitive to temperature. oncotarget.compreprints.org

This compound is noted for its salt tolerance, retaining its antibacterial activity in the presence of physiological salt concentrations. mdpi.comoncotarget.com Proline-substituted analogs of this compound have been shown to retain their antibacterial activity in the presence of various monovalent and divalent cations and at elevated temperatures. mdpi.com

Hydrophobicity is a critical parameter for the function of this compound. nih.gov The hydrophobic face of the amphipathic helix interacts with the lipid core of the bacterial membrane, driving the insertion and disruption process. kyoto-u.ac.jptandfonline.com this compound exhibits a notable gradient of hydrophobicity from the N-terminus to the C-terminus, which is linked to the presence of the C-terminal RRRH motif. kyoto-u.ac.jp The N-terminus contains a hydrophobic segment (FFGWLI) that is crucial for its interaction with the membrane. mdpi.com

Metal-Antimicrobial Peptide Interactions and Oxidative Stress

A significant aspect of the mechanism of action for certain antimicrobial peptides (AMPs) involves their interaction with metal ions. This collaboration can potentiate the peptide's antimicrobial efficacy through various means, including the induction of structural changes or by facilitating redox chemistry that leads to cellular damage. nih.gov For this compound, its interaction with metal ions, particularly copper, is a key feature of its bioactivity, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. mdpi.comfrontiersin.org

Bioinformatic analyses predict that this compound, a histidine-rich peptide isolated from the red sea bream (Chrysophrys major), has the ability to bind copper (Cu(II)). mdpi.commdpi.com This interaction is primarily mediated by the amino-terminal copper- and nickel-binding (ATCUN) motif present in its structure. mdpi.comfrontiersin.org The ATCUN motif allows this compound to coordinate Cu(II) with picomolar affinity, especially under aerobic conditions. mdpi.comfrontiersin.org

The formation of these this compound-Cu(II) complexes is highly significant as they act as catalysts for the production of ROS through Fenton-like chemical reactions. mdpi.com In an aerobic environment, these complexes can serve as potent sources of oxidative stress, which enhances the peptide's lethal effect on bacteria. mdpi.comfrontiersin.org The generation of ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), inflicts damage on critical cellular components. nih.gov The ability of these peptide-metal complexes to produce radicals that cleave DNA is directly linked to their bactericidal effectiveness. mdpi.com

Research has provided direct evidence of this compound's capacity to induce oxidative stress. In a study investigating its potential to overcome multidrug resistance in human cervical cancer cells, co-treatment with this compound and the chemotherapeutic drug epirubicin (B1671505) resulted in a significant increase in intracellular levels of H₂O₂ and O₂⁻. nih.gov This elevation in ROS was linked to the subsequent activation of the mitochondrial apoptosis pathway and cell death, highlighting the peptide's role in promoting an oxidative cellular environment. nih.gov This mechanism, where an AMP harnesses a metal ion to produce a localized burst of ROS, represents a complex and efficient antibacterial strategy. mdpi.com

Research Findings on this compound Metal Interaction and Oxidative Stress

Interacting MoleculeMetal IonKey Motif/ResidueObserved EffectBiological Consequence
This compoundCopper (Cu(II))ATCUN motifGeneration of Reactive Oxygen Species (ROS) via Fenton-like reactions. mdpi.comEnhanced bactericidal activity; oxidative damage to DNA. mdpi.comfrontiersin.org
This compoundNot ApplicableNot SpecifiedIncreased intracellular hydrogen peroxide (H₂O₂) and superoxide (O₂⁻) in HeLa cells. nih.govInhibition of drug resistance proteins and activation of apoptosis. nih.gov

Diverse Biological and Pharmacological Activities Pre Clinical Focus

Antimicrobial Spectrum

Chrysophsin-1 demonstrates potent, broad-spectrum antimicrobial activity, effectively targeting a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govresearchgate.net Its efficacy also extends to the disruption of bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Efficacy Against Gram-Positive Bacteria

This compound has shown significant bactericidal activity against several medically important Gram-positive bacteria. acs.org Notably, it is effective against antibiotic-resistant strains, a growing concern in global health. Research has documented its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be in the range of 1.6–3 μM. nih.gov Analogs of this compound have also demonstrated potent activity against MRSA and multi-drug resistant (MDR) strains of S. aureus. nih.govnih.gov

Studies have also confirmed its activity against Bacillus subtilis and Enterococcus faecalis, a common cause of hospital-acquired infections. nih.govjapsonline.comjournalaji.comfrontiersin.org The mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. acs.org

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain Activity Reference
Staphylococcus aureus (including MRSA) Potent bactericidal activity, with MICs against MRSA in the low micromolar range. researchgate.netnih.govnih.govmdpi.com
Bacillus subtilis Effective antimicrobial activity demonstrated in various studies. journalaji.com

Efficacy Against Gram-Negative Bacteria

The antimicrobial action of this compound extends to a wide array of Gram-negative bacteria. acs.org It has demonstrated potent activity against common pathogens such as Escherichia coli, Vibrio species, and Klebsiella species. mdpi.commdpi.comaaem.pl The peptide's ability to permeabilize the outer membrane of Gram-negative bacteria is a key factor in its efficacy. researcher.life

Research has shown that this compound and its variants can act synergistically with conventional antibiotics like streptomycin (B1217042) against E. coli. nih.gov This suggests potential applications in combination therapies to combat antibiotic resistance.

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain Activity Reference
Escherichia coli Potent bactericidal activity, with synergistic effects when combined with certain antibiotics. nih.govmdpi.comaaem.plnih.gov
Vibrio species Demonstrated efficacy against various Vibrio species. mdpi.com

Antifungal Activities

In addition to its antibacterial properties, this compound exhibits significant antifungal activity. researchgate.netnih.gov Studies have shown its effectiveness against pathogenic fungi, including various Candida and Arcyria species. mdpi.com The antifungal mechanism, similar to its antibacterial action, is believed to involve the disruption of the fungal cell membrane. The broad-spectrum nature of this compound, encompassing both bacteria and fungi, highlights its potential as a versatile antimicrobial agent. nih.gov

Activity Against Oral Pathogens and Biofilms

This compound has demonstrated considerable potential in combating oral pathogens and their associated biofilms, which are primary contributors to dental caries and periodontal diseases. nih.govnih.gov It shows marked efficacy against Streptococcus mutans, a key cariogenic bacterium. nih.govnih.govcellmolbiol.org

Confocal scanning laser microscopy has revealed that this compound can significantly reduce the viability of cells within S. mutans biofilms, indicating a lethal effect on these structured microbial communities. nih.govnih.gov The peptide works by inducing lysis and pore formation in the cytomembrane of oral pathogens. nih.gov This activity against biofilms is particularly significant, as biofilms are often resistant to traditional antimicrobial treatments. cellmolbiol.org

Anticancer Activities

Beyond its antimicrobial effects, pre-clinical in vitro studies have revealed that this compound possesses selective anticancer properties. mdpi.comencyclopedia.pubfrontiersin.org It demonstrates a lytic mechanism that preferentially targets cancer cells over normal cells. nih.govoncotarget.comnih.gov

Selective Lytic Mechanism Against Various Cancer Cell Lines (in vitro studies)

This compound has been shown to be effective against a range of human cancer cell lines. nih.gov In vitro studies have documented its significant inhibitory effects against human fibrosarcoma (HT-1080), histiocytic lymphoma (U937), and cervical carcinoma (HeLa) cell lines. nih.govsemanticscholar.org

The anticancer action of this compound is primarily attributed to its ability to disrupt the plasma membrane of cancer cells. oncotarget.comnih.gov This membrane-depolarizing lytic mechanism leads to cell death. nih.govnih.gov Notably, this cytotoxic effect is selective, with a lower impact observed on normal cell lines such as NIH-3T3 and WS-1. mdpi.comencyclopedia.pub The selectivity is thought to be due to differences in the lipid composition and membrane potential of cancer cells compared to healthy cells. Cancer cell death induced by this compound occurs through a non-apoptotic pathway, as caspase expression and activities are not affected. oncotarget.comnih.gov

Table 3: In Vitro Anticancer Activity of this compound

Cancer Cell Line Effect Mechanism Reference
Human fibrosarcoma (HT-1080) Significant inhibitory effect Membrane disruption nih.govsemanticscholar.org
Histiocytic lymphoma (U937) Significant inhibitory effect Membrane disruption nih.govsemanticscholar.org
Cervical carcinoma (HeLa) Significant inhibitory effect Membrane disruption nih.govsemanticscholar.org

Membrane-Depolarizing Effects in Cancer Cells

This compound demonstrates a potent anti-cancer activity by directly targeting and disrupting the plasma membrane of cancer cells. oncotarget.comfrontiersin.org This lytic mechanism is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components, such as phosphatidylserine (B164497), which are often overexpressed on the outer leaflet of cancer cell membranes. oncotarget.comnih.gov Upon binding, this compound induces membrane depolarization and permeabilization, leading to the formation of pores and subsequent cell lysis. frontiersin.orgnih.govencyclopedia.pub

Studies have shown that this compound can effectively disrupt the plasma membrane of various cancer cell lines at concentrations that are significantly lower than those required by some other antimicrobial peptides. nih.govmdpi.com For instance, in vitro research has highlighted its significant inhibitory effects against human fibrosarcoma (HT-1080), histiocytic lymphoma (U937), and cervical carcinoma (HeLa) cell lines. nih.govmdpi.com The mechanism involves the peptide's amphipathic α-helical structure, which facilitates its insertion into the lipid bilayer, causing a loss of membrane integrity. researchgate.netosdd.net This direct membranolytic action underscores its potential as an anti-cancer agent. frontiersin.orgfrontiersin.org

Distinction from Apoptotic Mechanisms

A key characteristic of this compound's anti-cancer activity is that it primarily induces cell death through a non-apoptotic pathway. oncotarget.comnih.gov Research has consistently shown that this compound does not significantly affect the expression or activity of caspases, which are the key proteases that execute the apoptotic program. oncotarget.comnih.govnih.gov This distinction is crucial, as it indicates that the peptide's cytotoxic effect is a direct consequence of physical membrane disruption rather than the activation of intracellular signaling cascades that lead to programmed cell death. nih.gov

While many anti-cancer agents function by inducing apoptosis, this compound's mechanism is characterized by rapid cell lysis. frontiersin.org This has been confirmed through various experimental approaches, including the use of fluorescent microscopy, scanning and transmission electron microscopy, and lactate (B86563) dehydrogenase (LDH) release assays, all of which point to membrane perturbation as the primary mode of action. oncotarget.comnih.gov The lack of involvement of apoptotic pathways suggests that this compound could be effective against cancer cells that have developed resistance to apoptosis-inducing therapies.

Anti-Endotoxin and Immunomodulatory Activities

Beyond its direct antimicrobial and anti-cancer effects, this compound exhibits significant anti-endotoxin and immunomodulatory properties.

This compound has been shown to directly bind to and neutralize lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.netnih.gov This interaction is facilitated by the cationic nature of the peptide, which allows it to electrostatically interact with the anionic groups of LPS. mdpi.com Biophysical assays, such as the Limulus Amebocyte Lysate (LAL) assay and circular dichroism (CD) experiments, have confirmed this direct binding. nih.govresearchgate.netresearchgate.net By binding to LPS, this compound can disrupt its aggregated structures and prevent it from activating the host's inflammatory response. mdpi.com This neutralization of LPS toxicity is a critical aspect of its anti-sepsis potential. mdpi.com

As a consequence of its LPS-neutralizing ability, this compound can effectively inhibit the production of pro-inflammatory cytokines. nih.govresearchgate.net In vitro studies have demonstrated that this compound and its analogs can dose-dependently reduce the LPS-mediated production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in cell lines like human monocytic THP-1 cells and murine macrophages. nih.govresearchgate.netresearchgate.net The mechanism involves the inhibition of the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. researchgate.netmdpi.com By preventing NF-κB activation, this compound effectively dampens the inflammatory cascade triggered by endotoxins. mdpi.com

The anti-endotoxin and immunomodulatory activities of this compound translate to tangible therapeutic benefits in preclinical models of sepsis. nih.govnih.govresearchgate.net In vivo studies have shown that administration of this compound analogs can significantly enhance the survival of mice challenged with a lethal dose of LPS. nih.govresearchgate.net This protective effect is attributed to the peptide's ability to inhibit the systemic inflammatory response and reduce the levels of pro-inflammatory cytokines in the plasma. mdpi.com For instance, a proline-substituted analog of this compound was able to rescue mice from a lethal dose of LPS, highlighting the potential of these peptides in treating severe sepsis. nih.govmdpi.commdpi.com

Synergistic Effects with Conventional Antibiotics

This compound and its variants have demonstrated the ability to work synergistically with conventional antibiotics, potentially enhancing their efficacy and combating antibiotic resistance. nih.govnih.govfrontiersin.org This synergy is particularly evident against Gram-negative bacteria like E. coli. mdpi.comvulcanchem.com The proposed mechanism for this synergy involves the peptide's ability to permeabilize the bacterial outer membrane, thereby facilitating the entry of antibiotics into the bacterial cell. frontiersin.org

Studies have shown that combinations of this compound or its analogs with antibiotics like streptomycin and chloramphenicol (B1208) can result in a greater antimicrobial effect than either agent alone. nih.gov For example, synergy was observed in all peptide-streptomycin combinations against E. coli, while some this compound variants showed synergy with chloramphenicol against the same bacterium. nih.gov Against S. aureus, additive effects were observed with both streptomycin and chloramphenicol. nih.gov This ability to potentiate the action of existing antibiotics makes this compound a promising candidate for combination therapies to treat drug-resistant infections. nih.govmdpi.com

Interactive Data Table: Synergistic Activity of this compound and its Analogs with Conventional Antibiotics

PeptideAntibioticTarget OrganismInteraction
This compoundStreptomycinE. coli ATCC 25922Synergy
G8P-Chr-1StreptomycinE. coli ATCC 25922Synergy
G13P-Chr-1StreptomycinE. coli ATCC 25922Synergy
G18P-Chr-1StreptomycinE. coli ATCC 25922Synergy
G13,18P-Chr-1StreptomycinE. coli ATCC 25922Synergy
This compoundChloramphenicolE. coli ATCC 25922Synergy
G8P-Chr-1ChloramphenicolE. coli ATCC 25922Synergy
G13P-Chr-1ChloramphenicolE. coli ATCC 25922Synergy
G18P-Chr-1ChloramphenicolE. coli ATCC 25922Additivity
G13,18P-Chr-1ChloramphenicolE. coli ATCC 25922Additivity
This compoundStreptomycinS. aureus ATCC 25923Additivity
This compoundChloramphenicolS. aureus ATCC 25923Additivity

Structure Activity Relationship Sar and Peptide Engineering

Rational Design of Analogs with Optimized Properties

The insights gained from SAR studies have paved the way for the rational design of Chrysophsin-1 analogs with optimized properties. scite.airesearchgate.netnih.gov By systematically modifying key motifs and residues, researchers can engineer peptides that retain potent antimicrobial and anti-endotoxin activities while exhibiting minimal toxicity to host cells. scite.airesearchgate.netnih.govresearchgate.net

The substitution of Glycine (B1666218) with Proline in the GXXXXG motif is a prime example of successful rational design. scite.airesearchgate.netnih.gov This modification disrupts the peptide's structure in a way that reduces its interaction with mammalian cell membranes without compromising its ability to target and kill microbes. researchgate.net Further refinements, such as fine-tuning the balance of cationic and hydrophobic residues and optimizing peptide length, contribute to the development of highly selective and effective antimicrobial agents. nih.govnih.gov

Analog Design Strategy Outcome
Proline substitution in GXXXXG motifReduced cytotoxicity, maintained antimicrobial and anti-endotoxin activity. scite.airesearchgate.netnih.govresearchgate.net
C-terminal truncation (RRRH removal)Decreased toxicity to human cells. mdpi.com

Surface Immobilization Strategies for Biomaterial Applications

To harness the antimicrobial properties of this compound for biomedical applications, such as coating for medical implants and devices, various surface immobilization strategies are being explored. mdpi.comswinburne.edu.au These strategies aim to create surfaces that can actively kill bacteria upon contact, thereby preventing biofilm formation and device-associated infections. researchgate.netnih.gov

One approach involves the covalent attachment of this compound to a surface. researchgate.netnih.gov Studies have shown that the method of attachment significantly impacts the peptide's orientation, surface density, and ultimately, its bactericidal efficacy. nih.gov For instance, covalent binding can lead to a monolayer of vertically oriented peptides. nih.gov The use of a flexible linker or spacer molecule when tethering the peptide to the surface can enhance its activity. researchgate.netnih.gov For example, this compound immobilized via a flexible cross-linker was significantly more effective at killing E. coli than when attached with a zero-length cross-linker. nih.gov

Researchers have also investigated the use of different tether lengths, such as polyethylene (B3416737) glycol (PEG) of varying molecular weights, to optimize the antimicrobial activity of surface-bound this compound. researchgate.netresearchgate.netacs.org The length of the tether can influence the peptide's mechanism of action, with longer tethers sometimes allowing for more effective pore formation in bacterial membranes. researchgate.netacs.org These findings underscore the importance of optimizing coupling parameters to create effective antimicrobial surfaces. researchgate.net

Covalent Tethering via Linkers (e.g., Cysteine Modification, PEG Linkers)

To facilitate stable and oriented attachment to surfaces, this compound has been engineered to include a cysteine residue, creating a variant often denoted as C-CHY1. researchgate.netbiomaterials.orgresearcher.life This modification provides a reactive thiol group that can be used to form a covalent bond with a surface, preventing the peptide from leaching, which can occur with simple physical adsorption. nih.gov This strategy is being explored to create antimicrobial coatings for biomaterials to prevent infections. researcher.lifeaip.org

The use of flexible spacer molecules, or linkers, between the peptide and the surface is a key strategy to preserve antimicrobial function. biomaterials.orgacs.orgresearchgate.net Poly(ethylene glycol) (PEG) is a commonly used flexible linker for tethering C-CHY1. researchgate.netbiomaterials.org The rationale for using a flexible spacer is to provide the tethered peptide with sufficient mobility and conformational freedom to interact effectively with bacterial membranes. acs.orgresearchgate.net

Studies have demonstrated that the method of immobilization significantly impacts the peptide's efficacy. swinburne.edu.auacs.org In one study, covalently bound C-CHY1 attached via a flexible linker retained 82% of its bactericidal activity against E. coli. nih.govswinburne.edu.au In contrast, direct, zero-length covalent immobilization of the peptide to a surface resulted in a sharp decrease in its ability to kill bacteria, with only 34% of added E. coli being killed. nih.govacs.org Physical adsorption, where the peptide is not covalently bound, also led to a significant reduction in bactericidal activity. swinburne.edu.au This highlights the importance of the linker in maintaining the peptide's functional state. swinburne.edu.auacs.org

Influence of Tether Length on Mechanism of Action

The length of the tether connecting this compound to a surface is a critical parameter that directly influences its antimicrobial activity and its mechanism of action (MOA). researchgate.netaip.org Research involving C-CHY1 covalently tethered via PEG linkers of varying molecular weights (MW 866, 2000, and 7500) revealed that tether length dictates the peptide's effectiveness. researchgate.netnih.govacs.org

Interestingly, the relationship between tether length and antimicrobial activity was not linear. The study found that different tether lengths promoted distinct antimicrobial mechanisms: researchgate.netnih.gov

PEG 866 (Short Tether): C-CHY1 attached via the short PEG 866 linker was proposed to act by displacing positive cations from the bacterial membranes. researchgate.netnih.govacs.org This tether length resulted in the highest killing percentage against Escherichia coli (82%). biomaterials.org

PEG 2000 (Intermediate Tether): The intermediate-length PEG 2000 tether resulted in limited antimicrobial activity against both E. coli and Staphylococcus aureus. researchgate.netbiomaterials.orgnih.gov It was suggested that with this tether, the peptide was unable to effectively execute either the cation displacement or the pore formation mechanism. researchgate.netnih.govacs.org

These findings demonstrate that the spacer length is not merely a passive anchor but an active modulator of the peptide's biological function, allowing for the rational design of surfaces tuned for specific antimicrobial actions. researchgate.netresearchgate.net

Table 1: Effect of PEG Tether Length on the Bactericidal Activity of Immobilized C-Chrysophsin-1 biomaterials.org
Immobilization MethodPEG Molecular Weight (Da)Target MicrobeKilling Percentage (%)
Covalently Tethered C-CHY1866E. coli82 ± 11
866S. aureus42 ± 9
Covalently Tethered C-CHY12000E. coli32 ± 17
2000S. aureus25 ± 15
Covalently Tethered C-CHY17500E. coli54 ± 22
Physically Adsorbed CHY1 (Control)N/AE. coli38 ± 17
N/AS. aureus57 ± 12

Orientation and Surface Density of Immobilized Peptides

The orientation and surface density of tethered peptides are determining factors for their antimicrobial efficacy. researchgate.netacs.org Studies using Quartz Crystal Microbalance with Dissipation (QCM-D) have been employed to characterize these properties for immobilized this compound. researchgate.netnih.govacs.org

The method of attachment directly influences the orientation of the peptide on the surface. acs.org Covalent surface binding of C-CHY1 via a flexible linker leads to the formation of solvated monolayers where the peptide molecules are in a vertical orientation. nih.govacs.orgresearchgate.net This upright position is believed to be crucial for allowing the peptide to effectively interact with and disrupt the membranes of approaching bacteria. acs.org In contrast, the physical adsorption of this compound results in rigid monolayers where the peptides lie in a horizontal position on the surface, which is associated with reduced activity. nih.govacs.org

Advanced Research Methodologies and Analytical Techniques in Chrysophsin 1 Studies

In Vitro Cellular and Microbial Assays

In vitro assays are fundamental to characterizing the biological activity of Chrysophsin-1, providing critical data on its antimicrobial potency, mechanism of action, and effects on host cells.

Cell Viability and Proliferation Assays

To evaluate the potential impact of this compound on host cells, researchers employ cell viability and proliferation assays. These tests are crucial for determining the peptide's selectivity, a key parameter for any potential therapeutic agent. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Studies have investigated the dose-dependent cytotoxic effects of this compound and its engineered analogs on various mammalian cell lines, such as NIH-3T3 cells, as well as primary cells like human gingival fibroblasts (HGFs) nih.govnih.gov. Research has shown that while this compound possesses cytotoxic properties, its analogs, particularly those with proline substitutions, exhibit significantly reduced cytotoxicity toward mammalian cells nih.gov. For instance, one study found that this compound at concentrations between 8 µg/ml and 32 µg/ml had minimal effect on the viability of HGFs over a 5-minute exposure nih.govresearchgate.net. Furthermore, an analog of this compound with a deletion at its C-terminus also demonstrated reduced cytotoxicity against human lung fibroblasts nih.gov.

PeptideCell TypeAssay TypeKey Finding
This compoundHuman Gingival Fibroblasts (HGFs)Cytotoxicity AssayLittle effect on viability at 8-32 µg/ml for 5 min nih.govresearchgate.net
This compoundNIH-3T3MTT Assay for Cell ViabilityExhibits dose-dependent cytotoxicity nih.gov
Proline-Substituted this compound AnalogsMammalian CellsCytotoxicity AssaySignificantly reduced cytotoxicity compared to the native peptide nih.gov
C-terminus Deletion Analog of this compoundHuman Lung FibroblastsCytotoxicity AssayReduced cytotoxicity nih.gov

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

The core antimicrobial activity of this compound is quantified using MIC and MBC determinations. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism qlaboratories.com. The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum qlaboratories.combmglabtech.com. These values are typically determined using broth microdilution methods.

Research demonstrates that this compound possesses broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including various oral pathogens nih.govresearchgate.net. Studies have established the MIC and MBC of this compound and its analogs against a range of microorganisms, including clinically relevant, multi-drug resistant (MDR) strains such as Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The MBC values are often two to four times higher than the corresponding MIC values, indicating potent bactericidal activity cellmolbiol.org.

PeptideMicroorganismMIC (µM)
This compoundMRSA1.6 - 3
This compound Non-toxic VariantsMRSA1.6 - 3
This compoundMDR S. aureus1.6 - 3
This compound Non-toxic VariantsMDR S. aureus1.6 - 3

Time-Kill Assays

Time-kill assays are dynamic methods used to assess the rate at which an antimicrobial agent kills a specific bacterium. In these experiments, a bacterial culture is exposed to a fixed concentration of the peptide (often a multiple of its MIC), and the number of viable bacteria (colony-forming units, or CFU/ml) is measured at various time points mdpi.combiorxiv.org.

This technique has been employed to evaluate the killing kinetics of this compound against oral pathogens nih.govresearchgate.net. The results from such assays provide crucial information on whether the peptide's effect is rapid or slow and help to further confirm its bactericidal, rather than bacteriostatic, nature. For example, a significant reduction (e.g., ≥3-log10) in CFU/ml within a short period indicates potent and rapid bactericidal activity biorxiv.org.

Biofilm Disruption and Viability Assays (e.g., Live/Dead Staining, Confocal Scanning Laser Microscopy (CSLM))

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to combat biofilms is a significant area of investigation. Methodologies to study this include assays that measure both the disruption of the biofilm structure and the viability of the cells within it.

A powerful technique for visualizing the effect of this compound on biofilms is the combination of Live/Dead staining with Confocal Scanning Laser Microscopy (CSLM) nih.govresearchgate.net. This method uses two fluorescent dyes: one that stains live cells (e.g., green) and another that stains dead cells with compromised membranes (e.g., red). CSLM analysis of Streptococcus mutans biofilms treated with this compound has shown that the peptide can effectively penetrate the biofilm and kill the embedded bacteria, as evidenced by a remarkable reduction in viable cells nih.govresearchgate.net. The resulting images provide qualitative and quantitative data on the peptide's lethal efficacy against these resilient bacterial communities cellmolbiol.org.

Immunomodulatory Assays (e.g., Cytokine Production Measurement in Monocytes/Macrophages)

Beyond direct antimicrobial action, some peptides can modulate the host's immune response. Immunomodulatory assays are used to investigate this potential. A common in vitro model involves using immune cells like monocytes (e.g., the THP-1 cell line) or primary macrophages mdpi.comnih.gov. These cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the peptide.

Researchers then measure the production of key signaling molecules called cytokines, which can be either pro-inflammatory (e.g., TNF-α, IL-6) or anti-inflammatory (e.g., IL-10) mdpi.com. Studies have shown that certain analogs of this compound can inhibit the LPS-induced production of pro-inflammatory cytokines in both THP-1 cells and murine primary macrophages, highlighting their potential to act as anti-endotoxin agents nih.govsemanticscholar.org.

Biophysical and Spectroscopic Characterization

Understanding the structure of this compound and how it interacts with bacterial membranes is key to deciphering its mechanism of action. Biophysical and spectroscopic techniques provide these molecular-level insights.

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide. CD spectra have revealed that this compound is largely unstructured in an aqueous environment but adopts a distinct α-helical conformation in the presence of membrane-mimetic environments, such as lipid vesicles nih.gov. This conformational change upon encountering a membrane is a hallmark of many membrane-active antimicrobial peptides.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a real-time, surface-sensitive technique used to study the binding and interaction of molecules with surfaces nih.gov. In the context of this compound, QCM-D has been used to characterize the immobilization of the peptide onto a surface. The technique can distinguish between physical adsorption and covalent binding, providing data on the orientation (vertical vs. horizontal), surface density, and flexibility of the bound peptide molecules. These physical parameters have been shown to directly influence the subsequent bactericidal activity of the immobilized peptide nih.gov.

Membrane Permeabilization Assays: To directly assess how this compound disrupts bacterial membranes, researchers use assays that measure the permeabilization of lipid vesicles that mimic the composition of either bacterial or mammalian cell membranes. By encapsulating a fluorescent dye within these vesicles, the peptide-induced leakage of the dye can be monitored, providing evidence of pore formation or membrane destabilization nih.gov.

Electron Microscopy (Scanning and Transmission Electron Microscopy for Morphological Changes)

Electron microscopy has been a pivotal tool in visualizing the dramatic effects of this compound on the morphology of various pathogens. Scanning Electron Microscopy (SEM) studies have provided clear evidence of the peptide's disruptive action on bacterial cell surfaces. When oral pathogens were treated with this compound, SEM analysis revealed significant changes to the cell membrane, including lysis and the formation of pores. semanticscholar.org Similarly, observations of Staphylococcus aureus treated with this compound and its analogs showed distinct damage to the bacterial cells, which otherwise appeared healthy with smooth surfaces. nih.gov

Further detailed ultrastructural changes have been elucidated using both SEM and Transmission Electron Microscopy (TEM) in studies of the closely related peptide, Chrysophsin-3. SEM analysis of bacteria treated with Chrysophsin-3 showed the formation of membranous blebs and pores on the cell surface. nih.gov TEM provided a view of the internal damage, revealing a loss of the nucleoid and the dissolution of the cytoplasmic space, indicating a catastrophic failure of cellular integrity. nih.gov These findings collectively suggest that Chrysophsins exert their antimicrobial effect by severely compromising the physical structure of the bacterial cell envelope.

Table 1: Summary of Electron Microscopy Findings on Bacteria Treated with Chrysophsins

Microscopy Technique Organism(s) Observed Morphological Changes Reference
Scanning Electron Microscopy (SEM) Oral Pathogens Lysis and pore formation on the cytomembrane semanticscholar.org
Scanning Electron Microscopy (SEM) S. aureus Distinct damage to cell surface nih.gov
Scanning Electron Microscopy (SEM) Oral Pathogens Membranous blebs and pore formation nih.gov

Tryptophan Fluorescence Studies for Membrane Interaction

Tryptophan fluorescence is a powerful biophysical technique used to probe the interactions of peptides with lipid membranes. The intrinsic fluorescence of tryptophan residues within a peptide is highly sensitive to the polarity of its local environment. When a peptide containing tryptophan, such as this compound, moves from an aqueous environment to the hydrophobic interior of a lipid bilayer, a change in the fluorescence emission spectrum, typically a "blue shift" to shorter wavelengths, is observed.

This principle has been applied to study the membrane interaction of this compound and its variants. nih.gov In these studies, the fluorescence emission spectra of the peptides were recorded in the presence of lipid vesicles that mimic bacterial and mammalian cell membranes. nih.gov The magnitude of the blue shift provides information on the extent of the tryptophan residue's insertion into the nonpolar membrane core.

Furthermore, tryptophan quenching experiments using soluble quenchers like acrylamide are employed to determine the accessibility of the tryptophan residues to the aqueous phase. nih.gov By analyzing the quenching data using the Stern-Volmer equation, researchers can ascertain whether the tryptophan residues are buried deep within the membrane or remain closer to the surface. nih.gov These studies are crucial for understanding the initial steps of peptide-membrane binding and insertion, which are critical for the antimicrobial activity of this compound.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surface Binding and Activity

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that allows for the real-time analysis of peptide-membrane interactions. It measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface (e.g., peptide binding), while an increase in dissipation indicates that the bound layer is soft and viscoelastic, characteristic of a lipid bilayer.

QCM-D has been utilized to investigate the interaction of a cysteine-modified this compound (C-CHY1) with supported lipid bilayers (SLBs) that model Gram-positive and Gram-negative bacterial membranes. acs.org These studies examined how factors like temperature and the presence of lipopolysaccharides (LPS) or lipoteichoic acids (LTA) in the model membranes influence the peptide's mechanism of action. acs.org

In studies involving the related peptide Chrysophsin-3, QCM-D revealed different modes of interaction depending on the peptide concentration. At lower concentrations, the data suggested peptide insertion into the membrane, as indicated by a decrease in frequency (mass addition). researchgate.net At higher concentrations, a net loss of mass was observed, which was attributed to pore formation and disruption of the lipid bilayer. researchgate.net This technique provides valuable quantitative data on the kinetics and dynamics of how this compound binds to and disrupts bacterial membranes.

Table 2: Interpreting QCM-D Signals in Chrysophsin-Membrane Interaction Studies

QCM-D Parameter Change Interpretation Observed with Chrysophsins
Decrease in Frequency (Δf) Mass addition to the sensor surface Peptide binding and insertion into the lipid bilayer
Increase in Dissipation (ΔD) Formation of a soft, viscoelastic layer Confirmation of lipid bilayer formation and peptide interaction causing structural changes

Computational Approaches and Molecular Modeling

Computational methods provide powerful in silico tools to complement experimental studies, offering atomic-level insights into the structure, dynamics, and interactions of this compound.

Molecular Dynamics Simulations (e.g., Coarse-Grained Molecular Dynamics)

Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a virtual microscope to observe peptide-membrane interactions. To overcome the time-scale limitations of traditional all-atom MD, coarse-grained molecular dynamics (CG-MD) is often employed. In CG-MD, groups of atoms are represented as single particles, allowing for simulations of larger systems over longer timescales.

CG-MD simulations have been instrumental in studying the antimicrobial action of Chrysophsin-3, a close homolog of this compound. These simulations investigated peptide aggregation and pore formation in model lipid bilayers. The studies showed that the aggregation of peptides at the membrane surface leads to significant deformation of the bilayer, including the formation of lipid protrusions. Furthermore, when peptides aggregated within the core of the lipid bilayer, the spontaneous formation of pores was observed. These computational findings are consistent with experimental data and support a model where Chrysophsins disrupt membranes through both surface aggregation and pore formation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to predict its binding orientation with components of bacterial cell membranes, such as specific lipid types or cell wall molecules. This method helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-membrane complex.

While molecular docking is a widely used technique in the study of antimicrobial peptides to elucidate binding mechanisms at an atomic level, specific molecular docking studies focusing on this compound are not extensively detailed in the currently reviewed scientific literature. Such studies would be valuable to further refine the understanding of its target recognition and binding specificity.

Pre-clinical in vivo Models for Immunomodulatory Activity

Beyond its direct antimicrobial effects, the immunomodulatory potential of this compound and its analogs has been investigated in pre-clinical in vivo models. These studies are critical for understanding how the peptide might influence the host's immune response to infection.

A significant study focused on proline-substituted analogs of this compound, which were designed to reduce cytotoxicity while retaining biological activity. These analogs were found to inhibit the pro-inflammatory responses induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, in both human and murine macrophage cell lines in vitro.

Crucially, the immunomodulatory activity was confirmed in an in vivo model. One of the proline-substituted this compound analogs was shown to inhibit the production of pro-inflammatory cytokines in BALB/c mice that were challenged with LPS. This inhibition of the inflammatory cascade resulted in a notable increase in the survival rate of mice administered a lethal dose of LPS in a model of severe sepsis. This demonstrates the potential of this compound derivatives to act as immunomodulatory agents, capable of mitigating the excessive inflammation that can be detrimental during severe infections.

Table 3: Compound Names Mentioned in the Article

Compound Name
Acrylamide
This compound
Chrysophsin-3
Lipopolysaccharide (LPS)

Emerging Research Avenues and Future Directions

Development of Chrysophsin-1 Based Therapeutic Candidates (Pre-clinical Stage)

The therapeutic potential of this compound extends beyond its direct antimicrobial effects, with pre-clinical studies investigating its utility as an anti-endotoxin and anticancer agent. The peptide's ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key area of this research.

Proline-substituted analogs of this compound have demonstrated significant anti-endotoxin capabilities. In a pre-clinical model of severe sepsis, one such analog was shown to inhibit the production of pro-inflammatory cytokines in BALB/c mice and promote survival after administration of a lethal dose of LPS. nih.gov These analogs were also found to inhibit LPS-induced pro-inflammatory responses in both human monocytic THP-1 cells and murine primary macrophages. nih.govresearchgate.net

In the realm of oncology, this compound has shown promising in-vitro activity against a variety of cancer cell lines. frontiersin.org Studies have demonstrated its inhibitory effects on human fibrosarcoma HT-1080, histiocytic lymphoma U937, and cervical carcinoma HeLa cells. mdpi.comnih.gov The proposed mechanism of action involves the disruption of the cancer cell plasma membrane. nih.govoncotarget.com It has been observed that this compound does not induce apoptosis by affecting caspase expression, suggesting a lytic mechanism of cell death. nih.govnih.govoncotarget.com This selective culling of tumor cells via a membrane-depolarizing lytic mechanism has been observed at low concentrations of the peptide. frontiersin.orgfrontiersin.org

Engineering for Enhanced Specificity and Reduced Host Toxicity

A significant hurdle in the therapeutic development of many natural antimicrobial peptides is their potential for host cell toxicity. To address this, researchers are actively engineering this compound to enhance its specificity for microbial or cancer cells while reducing its toxicity to mammalian cells.

A key strategy has been the modification of the GXXXXG motif within the peptide's sequence. nih.gov Systematic substitution of glycine (B1666218) residues within this motif with proline has yielded non-toxic analogs that retain their biological activity but exhibit significantly reduced hemolytic and cytotoxic effects. nih.govresearchgate.netmdpi.comnih.gov These proline-substituted analogs maintain broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, and fungi. nih.gov

Another successful approach involves the truncation of the peptide's C-terminus. nih.gov Deletion of the -RRRH sequence at the C-terminus of this compound has been shown to reduce its cytotoxicity against human lung fibroblasts. nih.govmdpi.com This modification is believed to be crucial for pore formation and cytotoxicity. mdpi.com

The following table summarizes the key engineering strategies and their outcomes:

Engineering StrategyModificationImpactReferences
Residue SubstitutionReplacement of glycine residues in the GXXXXG motif with proline.Significantly reduced cytotoxicity and hemolytic activity while maintaining broad-spectrum antimicrobial and anti-endotoxin functions. nih.govresearchgate.netmdpi.comnih.gov
C-terminal TruncationDeletion of the -RRRH sequence.Reduced cytotoxicity towards human lung fibroblasts. nih.govmdpi.com

Exploration of this compound for Antimicrobial Coatings on Biomaterials

The ability of this compound to be immobilized on surfaces makes it a promising candidate for creating antimicrobial coatings on biomaterials, which could help prevent device-associated infections. Research has focused on tethering this compound to various surfaces and understanding how this immobilization affects its bactericidal properties.

A cysteine-modified form of this compound (C-CHY1) has been developed to facilitate its covalent attachment to surfaces. researchgate.netaip.org Studies have explored the immobilization of C-CHY1 on materials such as silicon, a common component of medical catheters. frontiersin.org The method of attachment and the use of flexible linkers, such as polyethylene (B3416737) glycol (PEG), have been shown to be critical for the peptide's activity. researchgate.netfrontiersin.orgacs.org

Research using quartz crystal microbalance with dissipation monitoring (QCM-D) has revealed that the length of the PEG tether influences the antimicrobial mechanism of the bound peptide. researchgate.net For instance, a longer PEG tether (molecular weight 7500) allowed the tethered C-CHY1 to effectively form pores in bacterial membranes, leading to higher antimicrobial activity. researchgate.net In contrast, covalent binding without a flexible linker resulted in a significant decrease in the peptide's ability to kill E. coli. acs.org These findings suggest that the activity of tethered C-CHY1 is dependent on both the tether length and the type of immobilization surface. frontiersin.org

Advanced Mechanistic Investigations under Complex Biological Conditions

To better predict the in vivo efficacy of this compound, researchers are conducting mechanistic studies under conditions that more closely mimic the complex biological environment. These investigations aim to understand how factors such as physiological salt concentrations, serum components, and specific bacterial membrane compositions influence the peptide's activity.

Studies have shown that proline-substituted this compound analogs retain their antibacterial activity in the presence of physiological salts and even 10% fetal bovine serum, indicating a degree of stability in biological fluids. nih.gov Furthermore, these variants maintained their antibacterial properties at elevated temperatures. nih.gov

The interaction of this compound with bacterial membranes is a key area of investigation. Using model membranes, researchers have studied how the lipid composition affects the peptide's mechanism of action. researchgate.netaip.org These model membranes have been designed to mimic the properties of both Gram-positive and Gram-negative bacteria, incorporating components such as lipoteichoic acid (LTA) for Gram-positive models and lipopolysaccharides (LPS) for Gram-negative models. researchgate.netaip.org The results indicate that these distinguishing molecules can alter the mechanism of action of a cysteine-modified this compound. researchgate.netaip.org

Role of this compound in Broader Innate Immunity and Host Defense Beyond Direct Microbe Interaction

Emerging evidence suggests that this compound and other antimicrobial peptides play a more complex role in the innate immune system than simply killing microbes directly. These molecules, often referred to as host defense peptides (HDPs), can modulate the host's immune response.

This compound and its engineered analogs have demonstrated immunomodulatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and RANTES, in response to LPS stimulation. nih.govresearchgate.net This suggests a role in dampening the potentially harmful inflammatory cascade that can occur during severe infections.

The broader family of fish-derived antimicrobial peptides, to which this compound belongs, are recognized for their immunomodulatory functions and their responsiveness to microbial and innate immuno-stimulatory molecules. researchgate.net HDPs are considered crucial components of the innate immune system, acting as mediators that link the innate and adaptive immune responses. nih.govnih.govfrontiersin.org Their genes are expressed in various immune cells, including phagocytes and epithelial cells, and are induced by the presence of pathogens as part of the host defense response. nih.govnih.gov

Investigation of Novel this compound Conjugates and Delivery Systems (Pre-clinical)

To overcome challenges such as stability and targeted delivery, researchers are exploring the development of novel this compound conjugates and delivery systems. While specific pre-clinical studies on this compound delivery systems are emerging, general strategies for antimicrobial peptides are being considered.

Pegylation, the attachment of polyethylene glycol (PEG) to a molecule, is a common strategy to improve the pharmacological properties of peptides. nih.govoncotarget.com It can increase hydrophilicity, protect against protease degradation, prolong circulation time, and reduce host toxicity without compromising antimicrobial activity. nih.govoncotarget.com As discussed in the context of antimicrobial coatings, PEG has already been used to tether this compound to surfaces. researchgate.netfrontiersin.org

Other potential strategies for enhancing the therapeutic potential of peptides like this compound include the use of D-enantiomers to increase stability, cyclization, C-terminus amidation, and encapsulation in liposomal delivery systems. nih.govoncotarget.com The conjugation of this compound to other molecules or its incorporation into advanced delivery platforms represents a promising avenue for future pre-clinical development.

Q & A

Q. What experimental models are appropriate for evaluating Chrysophsin-1’s antimicrobial efficacy?

Methodological Answer:

  • Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., MRSA, MDR S. aureus) and Gram-negative bacteria (e.g., E. coli), as well as fungal strains (e.g., Candida albicans). Hemolytic activity should be assessed using human red blood cells (hRBCs) to evaluate selectivity .
  • Include membrane integrity assays (e.g., propidium iodide staining) to confirm bacterial cell lysis .

Q. How is the structure-function relationship of this compound investigated?

Methodological Answer:

  • Design analogs with targeted substitutions (e.g., proline substitutions in the GXXXXG motif) to assess helical stability and membrane interaction. Techniques like circular dichroism (CD) spectroscopy can confirm structural changes .
  • Compare antimicrobial and hemolytic activities of analogs to identify critical residues for selectivity .

Q. What standard assays are used to quantify this compound’s anticancer activity?

Methodological Answer:

  • Conduct cytotoxicity assays on cancer cell lines (e.g., prostate adenocarcinoma) using dose-response curves. Measure membrane depolarization via fluorescent dyes to confirm lytic mechanisms .
  • Validate in vivo efficacy using xenograft models, monitoring tumor growth inhibition and survival rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s hemolytic activity and microbial selectivity?

Methodological Answer:

  • Perform parallel dose-response experiments on microbial strains and hRBCs to identify therapeutic windows. Use statistical tools (e.g., selectivity indices) to quantify trade-offs .
  • Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What strategies optimize the design of this compound analogs for enhanced cell selectivity?

Methodological Answer:

  • Use iterative mutagenesis to modify charged residues (e.g., arginine) or introduce rigidity (e.g., proline substitutions). Validate using MIC assays and molecular dynamics simulations .
  • Employ high-throughput screening to evaluate large analog libraries for activity and toxicity .

Q. How should researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions, including peptide synthesis protocols, solvent systems, and instrument calibration .
  • Publish raw data (e.g., MIC values, hemolysis percentages) in supplementary materials to enable replication .

Q. What integrative approaches elucidate this compound’s mechanism of action beyond membrane disruption?

Methodological Answer:

  • Combine transcriptomic profiling (e.g., RNA-seq) of treated microbial cells to identify downstream gene regulation. Pair with proteomic analysis to detect oxidative stress markers .
  • Use fluorescence microscopy to visualize real-time membrane permeabilization and intracellular targeting .

Q. How can conflicting data on this compound’s antifungal activity be systematically addressed?

Methodological Answer:

  • Conduct meta-analyses of existing studies to identify variability sources (e.g., strain differences, assay conditions). Use standardized CLSI/M27 protocols for antifungal testing .
  • Apply contradiction analysis frameworks (e.g., triangulation with multiple assays) to reconcile discrepancies .

Methodological Frameworks

Q. What frameworks guide hypothesis generation for this compound research?

Methodological Answer:

  • Use PICO (Population: microbial/cancer cells; Intervention: this compound; Comparison: analogs/controls; Outcome: MIC/cytotoxicity) to structure clinical questions .
  • Incorporate SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies on mechanism of action .

Q. How should researchers design studies to meet ethical and reproducibility standards?

Methodological Answer:

  • Follow institutional guidelines for in vivo studies (e.g., xenograft model approvals) and declare conflicts of interest in acknowledgments .
  • Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency .

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